
1-(2-Amino-5-nitrophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H10N2O3 It is a derivative of phenylpropanone, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The nitration step introduces the nitro group at the desired position, while the Friedel-Crafts acylation attaches the propanone moiety to the phenyl ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Reduction: 1-(2,5-Diaminophenyl)propan-1-one.
Oxidation: 1-(2-Nitroso-5-nitrophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The amino and nitro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
1-(2-Amino-5-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a nitro group.
1-(2-Amino-4-nitrophenyl)propan-1-one: Nitro group at the fourth position instead of the fifth.
1-(2-Amino-3-nitrophenyl)propan-1-one: Nitro group at the third position instead of the fifth.
Uniqueness: 1-(2-Amino-5-nitrophenyl)propan-1-one is unique due to the specific positioning of the amino and nitro groups, which can influence its reactivity and interactions with biological targets. This unique arrangement allows for distinct chemical and biological properties compared to its similar compounds.
Propiedades
Número CAS |
124623-32-1 |
|---|---|
Fórmula molecular |
C9H10N2O3 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-(2-amino-5-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2,10H2,1H3 |
Clave InChI |
SLBZLHXBGDQMBQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


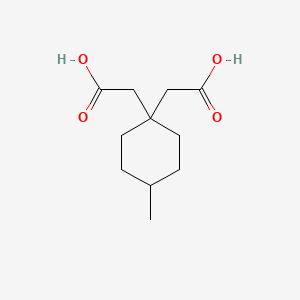
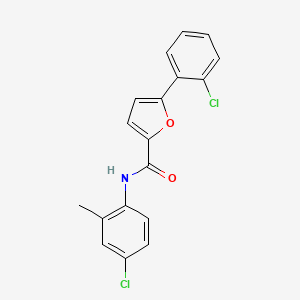

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)

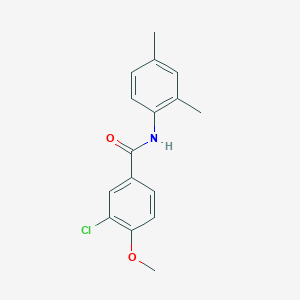
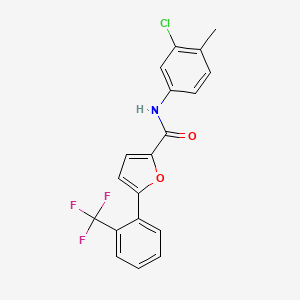
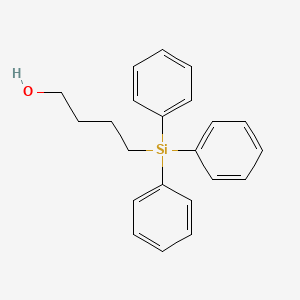
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
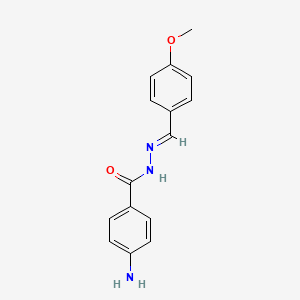
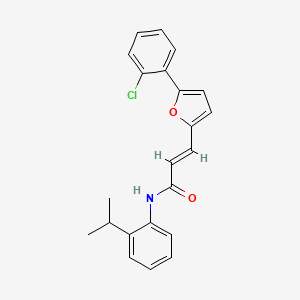
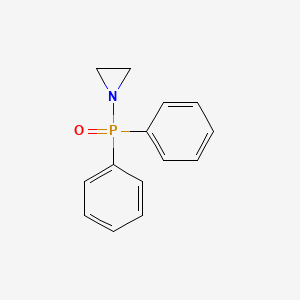
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)
